tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and iodine substituents on the indole ring, which can influence its chemical reactivity and biological activity .
Mechanism of Action
Target of Action
Tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects . The chlorine and iodine atoms in the compound could potentially be exploited in organic synthesis to introduce various functionalities.
Biochemical Pathways
Indole derivatives are known to play a role in various biochemical pathways .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a refrigerator to maintain its stability . .
Preparation Methods
The synthesis of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of Chlorine and Iodine: Chlorination and iodination reactions are carried out using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions.
Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate has various scientific research applications, including:
Comparison with Similar Compounds
tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar in structure but with a bromine substituent instead of iodine.
tert-Butyl 1-indolecarboxylate: Lacks the chlorine and iodine substituents, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-chloro-3-iodoindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXSVMIDWRADFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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